molecular formula C9H6N4O B8434709 4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one

4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one

Cat. No.: B8434709
M. Wt: 186.17 g/mol
InChI Key: NKBBFAIXHQCQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyridopyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol consists of a fused tricyclic system, which includes a pyridine ring, a pyrrole ring, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution or cross-coupling reactions of 4-chloropyridopyrrolopyrimidines . The corresponding 4-amino-pyridopyrrolopyrimidines can then be glycosylated using the modified Mitsunobu protocol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one

InChI

InChI=1S/C9H6N4O/c14-9-7-5-1-2-10-3-6(5)13-8(7)11-4-12-9/h1-4H,(H2,11,12,13,14)

InChI Key

NKBBFAIXHQCQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C3=C(N2)N=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.